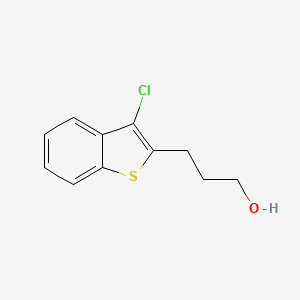
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol
Übersicht
Beschreibung
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chloro substituent at the 3-position of the benzothiophene ring and a propanol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Attachment of the Propanol Group: The final step involves the nucleophilic substitution reaction where the benzothiophene derivative reacts with a suitable propanol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(Trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol is unique due to the presence of both a chloro substituent and a propanol group, which confer distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C11H11ClOS |
|---|---|
Molekulargewicht |
226.72 g/mol |
IUPAC-Name |
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H11ClOS/c12-11-8-4-1-2-5-9(8)14-10(11)6-3-7-13/h1-2,4-5,13H,3,6-7H2 |
InChI-Schlüssel |
BYRGKAZHRGJIAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCCO)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














